molecular formula C9H6BrN3O B13681579 2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde

2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13681579
M. Wt: 252.07 g/mol
InChI Key: WGSTVPJRAGEQAN-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both a pyridine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

While specific industrial production methods for 2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group under appropriate conditions.

Major Products

    Oxidation: 2-(3-Bromo-2-pyridyl)imidazole-5-carboxylic acid.

    Reduction: 2-(3-Bromo-2-pyridyl)imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde
  • 2-(3-Fluoro-2-pyridyl)imidazole-5-carbaldehyde
  • 2-(3-Iodo-2-pyridyl)imidazole-5-carbaldehyde

Uniqueness

2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where the bromo group plays a crucial role.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-5H,(H,12,13)

InChI Key

WGSTVPJRAGEQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=C(N2)C=O)Br

Origin of Product

United States

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